molecular formula C11H18ClNO2 B3107400 [3-(2-Methoxyphenoxy)propyl](methyl)amine hydrochloride CAS No. 1609407-81-9

[3-(2-Methoxyphenoxy)propyl](methyl)amine hydrochloride

Cat. No.: B3107400
CAS No.: 1609407-81-9
M. Wt: 231.72
InChI Key: LUPUXPVLYRVVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenoxy)propylamine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxyphenoxy group attached to a propyl chain, further linked to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)propylamine hydrochloride typically involves the reaction of 2-methoxyphenol with 3-chloropropylamine in the presence of a base to form the intermediate [3-(2-Methoxyphenoxy)propyl]amine. This intermediate is then methylated using methyl iodide to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 3-(2-Methoxyphenoxy)propylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)propylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenoxy)propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenoxy)propylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-N-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2;/h3-4,6-7,12H,5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPUXPVLYRVVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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